Cas no 101976-53-8 (10H-Phenothiazine,10-(1-methyl-3-piperidinyl)-)
101976-53-8 structure
Product Name:10H-Phenothiazine,10-(1-methyl-3-piperidinyl)-
CAS No:101976-53-8
MF:C18H20N2S
MW:296.429802894592
CID:179954
PubChem ID:3064154
Update Time:2025-04-19
10H-Phenothiazine,10-(1-methyl-3-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine,10-(1-methyl-3-piperidinyl)-
- Phenothiazine,10-(1-methyl-3-piperidyl)- (6CI)
- 10-(1-methylpiperidin-3-yl)phenothiazine
- BRN 0677549
- 10-(1-METHYLPIPERIDIN-3-YL)-10H-PHENOTHIAZINE
- DTXSID10906943
- Phenothiazine, 10-(1-methyl-3-piperidyl)-
- P 827
- 10-(1-Methyl-3-piperidyl)phenothiazine
- 101976-53-8
-
- Inchi: 1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3
- InChI Key: SRTWFJHQXAWNKC-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)C1CN(C)CCC1
Computed Properties
- Exact Mass: 296.1349
- Monoisotopic Mass: 296.135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 31.8Ų
Experimental Properties
- Density: 1.196
- Boiling Point: 431.2°Cat760mmHg
- Flash Point: 214.6°C
- Refractive Index: 1.649
- PSA: 6.48
- LogP: 4.38640
10H-Phenothiazine,10-(1-methyl-3-piperidinyl)- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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